molecular formula C28H26N4O3 B2679111 N-(3,4-dimethylphenyl)-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide CAS No. 1189910-39-1

N-(3,4-dimethylphenyl)-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide

Cat. No.: B2679111
CAS No.: 1189910-39-1
M. Wt: 466.541
InChI Key: NINCASOPXFRGKB-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimido[5,4-b]indole core, which is known for its biological activity and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimido[5,4-b]indole core, followed by the introduction of the 3,4-dimethylphenyl and 4-methoxybenzyl groups. Common reagents used in these steps include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce ketones or other oxidized groups to alcohols or other reduced forms.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated molecule.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules or as a reagent in various organic reactions.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Medicine: As a candidate for drug development, particularly for diseases where pyrimido[5,4-b]indole derivatives have shown efficacy.

    Industry: In the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimido[5,4-b]indole derivatives, such as:

  • N-(3,4-dimethylphenyl)-2-(3-(4-hydroxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide
  • N-(3,4-dimethylphenyl)-2-(3-(4-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide

Uniqueness

N-(3,4-dimethylphenyl)-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 4-methoxybenzyl group, in particular, may enhance its ability to interact with certain molecular targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[3-[(4-methoxyphenyl)methyl]-4-oxopyrimido[5,4-b]indol-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N4O3/c1-18-8-11-21(14-19(18)2)30-25(33)16-32-24-7-5-4-6-23(24)26-27(32)28(34)31(17-29-26)15-20-9-12-22(35-3)13-10-20/h4-14,17H,15-16H2,1-3H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NINCASOPXFRGKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3C4=C2C(=O)N(C=N4)CC5=CC=C(C=C5)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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